molecular formula C29H24O12 B15127140 Theaflavine;(-)-Theaflavin

Theaflavine;(-)-Theaflavin

Cat. No.: B15127140
M. Wt: 564.5 g/mol
InChI Key: IPMYMEWFZKHGAX-UHFFFAOYSA-N
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Description

(-)-Theaflavin is a polyphenolic compound predominantly found in black tea, formed during enzymatic oxidation of catechins (e.g., epicatechin and epigallocatechin) during tea fermentation . It contributes to the astringency, color (yellowish hue), and antioxidant properties of black tea . Structurally, it consists of a benzotropolone core derived from the dimerization of catechins. Derivatives include (-)-theaflavin-3-gallate (TF2A), (-)-theaflavin-3′-gallate (TF2B), and (-)-theaflavin-3,3′-digallate (TFDG or TF3), differing in the number and position of galloyl moieties .

Properties

Molecular Formula

C29H24O12

Molecular Weight

564.5 g/mol

IUPAC Name

3,4,5-trihydroxy-1,8-bis(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-6-one

InChI

InChI=1S/C29H24O12/c30-11-3-17(32)15-8-21(36)28(40-23(15)5-11)10-1-13-14(7-20(35)27(39)25(13)26(38)19(34)2-10)29-22(37)9-16-18(33)4-12(31)6-24(16)41-29/h1-7,21-22,28-33,35-37,39H,8-9H2,(H,34,38)

InChI Key

IPMYMEWFZKHGAX-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C(=CC(=C4O)O)C5C(CC6=C(C=C(C=C6O5)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Theaflavine;(-)-Theaflavin can be synthesized through the oxidative coupling of catechins, specifically epicatechin and epigallocatechin. The reaction typically involves the use of oxidizing agents such as potassium ferricyanide under controlled pH and temperature conditions to facilitate the formation of theaflavins.

Industrial Production Methods: In the industrial setting, this compound is produced during the fermentation of tea leaves. The process involves withering, rolling, and oxidizing the leaves, which leads to the enzymatic conversion of catechins to theaflavins. The conditions such as temperature, humidity, and duration of fermentation are carefully controlled to optimize the yield of theaflavins.

Chemical Reactions Analysis

Types of Reactions: Theaflavine;(-)-Theaflavin undergoes various chemical reactions, including:

    Oxidation: Theaflavins can be further oxidized to form thearubigins, which are larger polyphenolic compounds.

    Reduction: Under certain conditions, theaflavins can be reduced back to catechins.

    Substitution: Theaflavins can participate in substitution reactions where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium ferricyanide, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, ascorbic acid.

    Conditions: Reactions are typically carried out in aqueous solutions at controlled pH and temperature.

Major Products Formed:

    Thearubigins: Formed through further oxidation of theaflavins.

    Catechins: Formed through the reduction of theaflavins.

Scientific Research Applications

Theaflavine;(-)-Theaflavin has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study polyphenolic oxidation and polymerization reactions.

    Biology: Investigated for its role in cellular signaling pathways and gene expression modulation.

    Medicine: Explored for its potential therapeutic effects in cancer prevention, cardiovascular health, and neuroprotection.

    Industry: Utilized in the food and beverage industry for its antioxidant properties and as a natural colorant.

Mechanism of Action

Theaflavine;(-)-Theaflavin exerts its effects through several mechanisms:

    Antioxidant Activity: Scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

    Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

    Anticancer Properties: Induces apoptosis in cancer cells by modulating signaling pathways such as the p53 and NF-κB pathways.

    Cardiovascular Benefits: Improves endothelial function and reduces blood pressure by enhancing nitric oxide production.

Comparison with Similar Compounds

Structural and Functional Differences Among Theaflavins

Compound Structural Features Key Biological Activities References
(-)-Theaflavin (TF1) Benzotropolone core, no galloyl groups Moderate antioxidant activity; contributes to tea color and astringency; IC₅₀ = 162.1 μM (DXR inhibition)
TF2A/TF2B One galloyl group at C3 or C3′ Enhanced antioxidant and antiviral activity compared to TF1; TF2A inhibits SARS-CoV-2 Mpro via H-bonds with His41 and Cys145
TFDG (TF3) Two galloyl groups at C3 and C3′ Strongest antioxidant and antimicrobial effects: IC₅₀ = 14.9 μM (DXR inhibition); inhibits IL-6 production by blocking NF-κB and MAPK pathways

Key Insight : Galloylation enhances bioactivity. TFDG’s dual galloyl groups increase metal chelation and enzyme inhibition efficacy .

Comparison with Green Tea Catechins

Compound Source Key Differences Biological Activity Comparison References
Epigallocatechin gallate (EGCG) Green tea Monomeric catechin with galloyl group; higher concentration in green tea (30–42%) vs. black tea (3–10%) IC₅₀ = 7.58 μg/mL (SARS-CoV-2 Mpro inhibition); additive effect with theaflavin (CDI = 0.93)
(-)-Theaflavin Black tea Dimeric oxidation product; lower abundance (2–6% in black tea) IC₅₀ = 8.44 μg/mL (SARS-CoV-2 Mpro inhibition); superior RdRp binding energy (-8.5 kcal/mol)

Key Insight : While EGCG has higher intrinsic antiviral potency, theaflavin exhibits unique synergies and target specificity (e.g., RdRp) .

Comparison with Other Flavonoids

Compound Source Structural/Bioactive Differences Key Findings References
Procyanidin B2 Apples, grapes Oligomeric flavonoid without galloyl groups Higher stability in SARS-CoV-2 Mpro binding (MD simulations) vs. theaflavin
Naringenin Citrus fruits Aglycone flavanone; lacks benzotropolone core 50% enzyme inhibition at 92 μM (SARS-CoV-2 Mpro); lower potency vs. theaflavin derivatives
Theaflavin-3-gallate Black tea Galloylated theaflavin Forms exclusive H-bonds with SARS-CoV-2 Mpro residues (His41, Cys145), enhancing inhibition

Key Insight: Theaflavin derivatives outperform non-galloylated flavonoids in target engagement due to structural complexity and galloyl-mediated interactions .

Biological Activity

Theaflavins are polyphenolic compounds derived from fermented tea, particularly black tea. Among these, (-)-Theaflavin (TF) has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article reviews the current understanding of the biological activities of theaflavin, supported by empirical data and case studies.

Chemical Structure

Theaflavins are formed through the oxidation of catechins during the fermentation of tea leaves. The primary structure of (-)-Theaflavin can be represented as follows:

C15H12O4\text{C}_{15}\text{H}_{12}\text{O}_4

This structure includes a unique arrangement of phenolic rings that contribute to its biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of theaflavins, particularly their ability to inhibit the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), which is crucial in bacterial terpenoid biosynthesis. Theaflavin demonstrated an inhibition rate of approximately 40% against DXR at a concentration of 150 μM, while other derivatives showed even stronger inhibitory effects with IC50 values ranging from 14.9 to 29.2 μM . This suggests that theaflavins could serve as a novel class of antimicrobial agents.

Anticancer Properties

Theaflavins exhibit significant anticancer effects, particularly against ovarian cancer cells. A study found that all four main derivatives of theaflavin reduced the viability of ovarian cancer cells more effectively than normal ovarian cells. Specifically, TF2a, TF2b, and TF3 induced apoptosis through both intrinsic and extrinsic pathways at concentrations as low as 20 μM . These findings indicate that theaflavins may be promising candidates for cancer therapy.

Table 1: Apoptotic Effects of Theaflavin Derivatives on Ovarian Cancer Cells

Theaflavin DerivativeConcentration (μM)Apoptotic PathwayEffect on Viability
TF120IntrinsicModerate
TF2a20Intrinsic & ExtrinsicHigh
TF2b20Intrinsic & ExtrinsicHigh
TF320Intrinsic & ExtrinsicHigh

Antioxidant Activity

The antioxidant properties of theaflavins have been extensively documented. They can scavenge free radicals and reduce oxidative stress in various biological systems. Research indicates that theaflavins enhance antioxidative enzyme activity and improve functional recovery in animal models subjected to oxidative stress .

Case Studies

  • Antimicrobial Mechanism : A study investigated the binding interactions between theaflavins and DXR using molecular docking simulations. Results indicated that TF3,3′G exhibited stronger binding affinity compared to TF due to additional hydrogen bonds formed in the complex .
  • Cancer Inhibition : In a clinical setup involving ovarian cancer cell lines (OVCAR-3 and A2780/CP70), treatment with TF2a, TF2b, and TF3 led to significant increases in caspase-3/7 activity, indicative of apoptosis .
  • Neuroprotective Effects : Theaflavins have shown promise in neuroprotection by enhancing sensorimotor function recovery in models with induced oxidative stress. Behavioral tests indicated significant improvements in muscle mass restoration and reduced oxidative stress markers .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for quantifying theaflavin levels in tea extracts, and how do inter-laboratory variations affect data reproducibility?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is the gold standard for quantifying theaflavins. However, variations in column type (e.g., C18 vs. phenyl-hexyl), mobile phase composition (acetonitrile vs. methanol gradients), and calibration standards (purified theaflavin vs. crude extracts) can lead to discrepancies. For instance, studies using ISO 14502–1/2 protocols reported ±15% variability in theaflavin quantification across labs due to differences in extraction solvents (e.g., 70% acetone vs. 80% ethanol) . To mitigate this, researchers should validate methods using spiked recovery experiments and report extraction parameters in detail .

Q. How do fermentation parameters (time, temperature, oxygen flow) influence theaflavin biosynthesis, and what statistical models are used to optimize these variables?

  • Methodological Answer : Response Surface Methodology (RSM) with central composite designs is widely employed to model theaflavin yield. Key variables include fermentation time (optimal range: 50–60 minutes), oxygen flow rate (8–12 L/min), and polyphenol oxidase (PPO) activity. A study using RSM reported a 0.75 mg/mL theaflavin yield under optimized conditions (12 L/min O₂, 50 minutes), but exceeding 60 minutes led to theaflavin degradation into thearubigins due to oxidative polymerization . Time is the most significant factor (p < 0.05), contributing >40% to variance in RSM models .

Advanced Research Questions

Q. What molecular docking approaches are used to study theaflavin’s interaction with viral enzymes (e.g., SARS-CoV-2 RdRp), and how do binding energies compare across coronaviruses?

  • Methodological Answer : Blind docking simulations and tools like idock or MOE (Molecular Operating Environment) are used to predict binding affinities. Theaflavin showed stronger binding to SARS-CoV-2 RdRp (−9.11 kcal/mol) than SARS-CoV (−8.03 kcal/mol) or MERS-CoV (−8.26 kcal/mol), primarily via hydrophobic interactions and hydrogen bonds with catalytic residues (e.g., Asp452, Arg553 in SARS-CoV-2). Validation via root-mean-square deviation (RMSD < 2 Å) and in vitro RdRp inhibition assays is critical to confirm computational predictions .

Q. How do contradictory findings on theaflavin’s dose-dependent effects in diabetic models arise, and what statistical frameworks resolve these discrepancies?

  • Methodological Answer : Studies reporting theaflavin’s anti-hyperglycemic effects (e.g., 100 mg/kg dose reducing HOMA-IR by 35% in rats) often conflict due to variations in animal models (streptozotocin vs. high-fat diet-induced diabetes) and glycoprotein analysis methods (colorimetric assays vs. LC-MS). Meta-regression analysis and one-way ANOVA with post-hoc LSD tests are recommended to identify confounding variables. For example, normalization of hemoglobin-HbA1c ratios in diabetic rats showed significant differences (p < 0.05) only at doses ≥50 mg/kg, highlighting the need for standardized dosing protocols .

Q. What in vitro and in vivo models best elucidate theaflavin’s epigenetic modulation (e.g., DNMT1 inhibition), and how do binding modes differ from synthetic inhibitors?

  • Methodological Answer : Human DNMT1 catalytic domain docking studies (RMSD: 1.3 Å) revealed theaflavin’s competitive inhibition via π-cation interactions with Arg1312 and hydrogen bonds with Glu1268. Unlike decitabine (a cytosine analog), theaflavin’s benzotropolone core occupies the S-adenosyl-l-methionine (SAM) binding pocket, reducing methylation efficiency by 60% in MCF-7 cells. Comparative studies should use bisulfite sequencing and methyl-specific PCR to validate hypomethylation at CpG islands .

Data Contradiction Analysis

Q. Why do studies report conflicting optimal fermentation times for theaflavin production, and how can these be reconciled?

  • Analysis : Discrepancies arise from differences in tea cultivar (Camellia sinensis var. assamica vs. sinensis), PPO source (immobilized vs. crude enzyme), and termination criteria (peak theaflavin vs. sensory quality). For example, assamica leaves require ≤60 minutes for maximal theaflavin (0.479% w/w), while sinensis peaks at 45 minutes due to faster thearubigin conversion. Researchers should standardize cultivar-specific protocols and report fermentation kinetics (e.g., time-course HPLC) .

Methodological Best Practices

  • Experimental Design : Use RSM with ≥3 replicates per run to account for enzymatic batch variability .
  • Statistical Validation : Apply ANOVA with Tukey’s HSD for multi-group comparisons and report effect sizes (e.g., Cohen’s d) for biological significance .
  • Computational Studies : Validate docking poses with molecular dynamics simulations (≥50 ns) and compare with positive controls (e.g., remdesivir for RdRp) .

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